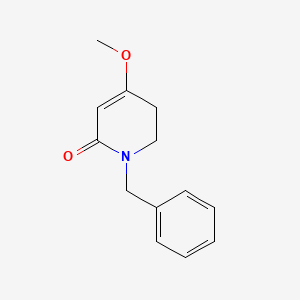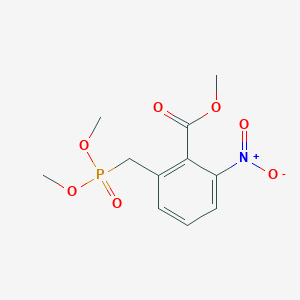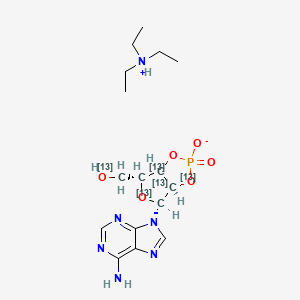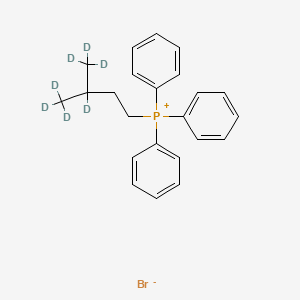
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide typically involves the reaction of triphenylphosphine with a deuterated alkyl halide. For instance, triphenylphosphine can react with deuterated 3-methylbutyl bromide under controlled conditions to form the desired phosphonium salt . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of phosphonium salts like this compound often involves large-scale batch reactions. The process includes the careful addition of reagents, maintaining specific temperatures, and ensuring the purity of the final product through multiple purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or butyllithium, which facilitate the formation of ylides. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the compound can form alkenes by reacting with carbonyl compounds .
Applications De Recherche Scientifique
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Proteomics Research: The deuterated nature of the compound makes it useful in mass spectrometry for studying protein structures and interactions.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide involves the formation of ylides, which are key intermediates in Wittig reactions. The phosphonium salt reacts with a strong base to form the ylide, which then reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but lacks the deuterated alkyl group.
Ethyltriphenylphosphonium Bromide: Another similar compound used in organic synthesis, particularly in the formation of ethylidene groups.
Uniqueness
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is beneficial .
Propriétés
Formule moléculaire |
C23H26BrP |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
triphenyl-[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]phosphanium;bromide |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,20D; |
Clé InChI |
GZLGTVRDLCJQTO-OMVHPOPLSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-] |
SMILES canonique |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




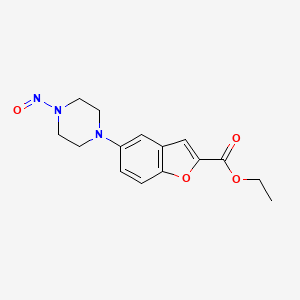
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
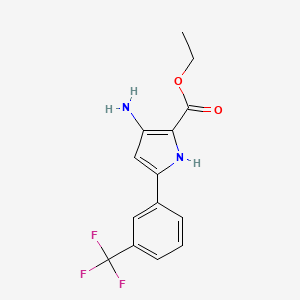
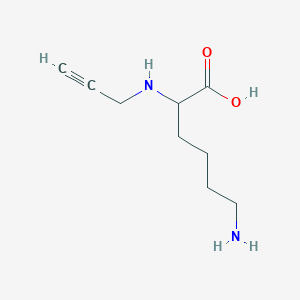
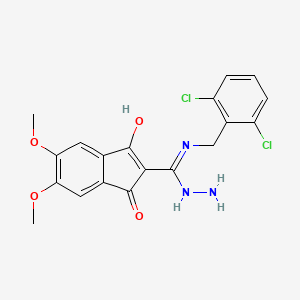
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
